N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946289-98-1
VCID: VC11951864
InChI: InChI=1S/C22H19FN2O3S/c23-18-9-12-20(13-10-18)29(27,28)24-19-11-8-16-7-4-14-25(21(16)15-19)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15,24H,4,7,14H2
SMILES: C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Molecular Formula: C22H19FN2O3S
Molecular Weight: 410.5 g/mol

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide

CAS No.: 946289-98-1

Cat. No.: VC11951864

Molecular Formula: C22H19FN2O3S

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide - 946289-98-1

Specification

CAS No. 946289-98-1
Molecular Formula C22H19FN2O3S
Molecular Weight 410.5 g/mol
IUPAC Name N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluorobenzenesulfonamide
Standard InChI InChI=1S/C22H19FN2O3S/c23-18-9-12-20(13-10-18)29(27,28)24-19-11-8-16-7-4-14-25(21(16)15-19)22(26)17-5-2-1-3-6-17/h1-3,5-6,8-13,15,24H,4,7,14H2
Standard InChI Key QZCGQIVKOBWASP-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Canonical SMILES C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4

Introduction

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is a synthetic organic compound belonging to the class of sulfonamides. Sulfonamides are widely studied for their biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound's unique structure combines a benzoyl-tetrahydroquinoline core and a fluorobenzene sulfonamide moiety, making it a potential candidate for various therapeutic applications.

Synthesis Pathway

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide typically involves:

  • Quinoline Derivatization: Starting with tetrahydroquinoline derivatives, the benzoylation step introduces the benzoyl group at the nitrogen atom.

  • Sulfonation Reaction: A sulfonamide functional group is introduced by reacting the intermediate with 4-fluorobenzenesulfonyl chloride under basic conditions.

  • Purification and Characterization: The final product is purified using recrystallization or chromatography and characterized using spectroscopic techniques like NMR, IR, and mass spectrometry.

Potential Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzene-1-sulfonamide is investigated for its potential in:

  • Antimicrobial Activity: Sulfonamides are known to inhibit bacterial enzymes by mimicking para-aminobenzoic acid (PABA), a substrate in folate synthesis pathways.

  • Anticancer Properties: The tetrahydroquinoline scaffold has been associated with antiproliferative activity against cancer cell lines.

  • Anti-inflammatory Effects: Fluorobenzene sulfonamides are explored for their ability to modulate inflammatory pathways.

Physicochemical Data Comparison

Below is a comparison of related compounds for better understanding:

Compound NameMolecular WeightPSA (Ų)LogPBiological Activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide 412.5357.224.6Anticancer potential
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-cyclopentanecarboxamide 348.4439.204.03Anti-inflammatory activity
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,6-difluorobenzamide 392.40~50~4.0Antimicrobial research focus

Current Limitations

  • Limited experimental data on pharmacokinetics and toxicity.

  • Lack of detailed molecular docking or receptor-binding studies.

Future Research

  • Biological Screening: Evaluate antimicrobial and anticancer activity using in vitro models.

  • Molecular Docking: Study interactions with target enzymes or receptors to elucidate mechanisms of action.

  • Pharmacokinetics: Investigate ADME (Absorption, Distribution, Metabolism, Excretion) properties to assess drug-likeness.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator